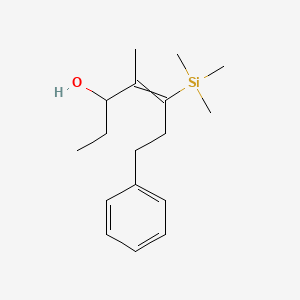
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is an organic compound with the molecular formula C17H28OSi. This compound features a heptene backbone with a phenyl group, a trimethylsilyl group, and a hydroxyl group. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol can be achieved through several synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the phenyl and trimethylsilyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-7-phenyl-5-(trimethylsilyl)-4-heptene-3-one
- 6-Methyl-2-nitro-1-phenyl-hept-4-en-3-ol
- 2-Hepten-3-ol, 4,5-dimethyl-
Uniqueness
4-Methyl-7-phenyl-5-(trimethylsilyl)hept-4-en-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the trimethylsilyl group enhances its stability and solubility, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
383194-57-8 |
|---|---|
Formule moléculaire |
C17H28OSi |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
4-methyl-7-phenyl-5-trimethylsilylhept-4-en-3-ol |
InChI |
InChI=1S/C17H28OSi/c1-6-16(18)14(2)17(19(3,4)5)13-12-15-10-8-7-9-11-15/h7-11,16,18H,6,12-13H2,1-5H3 |
Clé InChI |
WNZDXCCKKXZDQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=C(CCC1=CC=CC=C1)[Si](C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
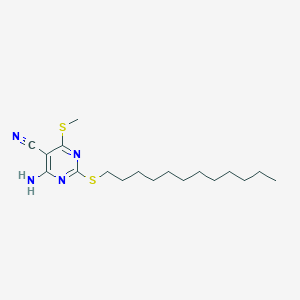

![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
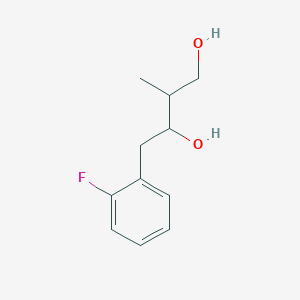
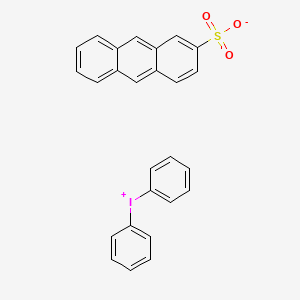
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
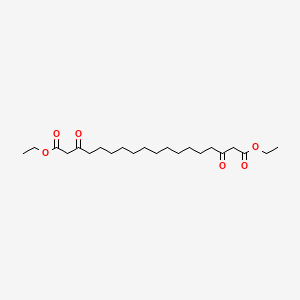
![N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine](/img/structure/B14234231.png)

